(Z)-3-(Hydroxyimino)-1-methylindolin-2-one synthesis pathway
(Z)-3-(Hydroxyimino)-1-methylindolin-2-one synthesis pathway
An In-depth Technical Guide to the Synthesis of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one
Introduction: The Significance of the Isatin Oxime Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and synthetic organic chemistry.[1] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] Among these derivatives, isatin oximes, formed at the C3-keto position, are of particular interest. The introduction of the oxime moiety can significantly enhance the pharmacological profile of the parent isatin molecule.[3][4]
(Z)-3-(Hydroxyimino)-1-methylindolin-2-one is a key derivative in this class. The methylation at the N-1 position and the specific (Z)-stereochemistry of the oxime group are critical determinants of its chemical properties and biological interactions. This guide provides a comprehensive, in-depth analysis of the reliable and efficient two-step synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthesis from first principles to practical application.
Overall Synthesis Pathway
The synthesis of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one is efficiently achieved through a two-step sequence starting from commercially available isatin. The pathway involves:
-
N-Methylation: Introduction of a methyl group at the N-1 position of the isatin indole ring to yield 1-methylindoline-2,3-dione (commonly known as N-methylisatin).
-
Oximation: Stereoselective condensation of the C3-carbonyl group of N-methylisatin with hydroxylamine to form the target (Z)-oxime.
Caption: Overall two-step synthesis workflow.
Step 1: Synthesis of 1-Methylindoline-2,3-dione (N-Methylisatin)
Principle and Rationale
The first step is the N-alkylation of the isatin core. The nitrogen atom in the indole ring of isatin bears a proton that is acidic enough (pKa ≈ 10) to be removed by a moderately strong base. Deprotonation generates the isatin anion, a potent nucleophile.[5] This anion subsequently attacks an electrophilic methyl source, typically methyl iodide, via a classic SN2 reaction to form the N-C bond.
The choice of base and solvent is critical for optimizing reaction efficiency and yield. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) without solvating the isatin anion, thereby enhancing its nucleophilicity.[5] While strong bases like sodium hydride (NaH) can ensure complete deprotonation, milder and less hazardous bases like potassium carbonate (K₂CO₃) are often sufficient and preferred for safety and cost-effectiveness.[5][6]
Comparative Analysis of N-Methylation Protocols
| Starting Material | Methylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Isatin | Methyl Iodide | K₂CO₃ | DMF | 1.5 - 2 hours (Conventional) | ~85-95% | [5] |
| Isatin | Methyl Iodide | K₂CO₃ | DMF | 15 minutes (Microwave) | >90% | [5] |
| Isatin | Methyl Iodide | NaH | DMF | 0.5 hours | ~100% (crude) | [7] |
| Isatin | Methyl Iodide | CaH₂ | DMF | Not Specified | Not Specified | [6] |
Experimental Protocol: N-Methylation using K₂CO₃/DMF
This protocol is based on a well-established and reliable method utilizing potassium carbonate.[5]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve isatin (1.0 eq.) in dry N,N-Dimethylformamide (DMF, approx. 5 mL per 1.0 mmol of isatin).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.3 eq.) to the solution.
-
Anion Formation: Stir the mixture at room temperature. The formation of the isatin anion is often indicated by a color change.
-
Alkylation: Add methyl iodide (CH₃I, 4.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 70°C under reflux for 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). (For microwave-assisted synthesis, irradiate at 300 W for 15 minutes).[5]
-
Work-up: After cooling the reaction to room temperature, pour the mixture into ice-cold water. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and recrystallize from ethanol to yield pure 1-methylindoline-2,3-dione as an orange to red crystalline solid.[5][8]
Characterization of 1-Methylindoline-2,3-dione
-
Appearance: Orange to red crystalline powder[8]
-
Melting Point: 130-133 °C[9]
-
Molecular Formula: C₉H₇NO₂[10]
-
Molecular Weight: 161.16 g/mol [10]
-
Spectroscopic Data: The structure is confirmed by ATR-FTIR, GC-MS, ¹H-NMR, and ¹³C-NMR. Key IR bands include carbonyl stretches (C=O) for the keto and lactam groups around 1720 cm⁻¹ and 1605 cm⁻¹, respectively.[5]
Step 2: Synthesis of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one
Principle and Rationale
The second step involves the conversion of the C3-ketone of N-methylisatin into an oxime. This is a classic condensation reaction with hydroxylamine. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic C3-carbonyl carbon. A tetrahedral intermediate is formed, which then undergoes dehydration to yield the C=N double bond of the oxime.[11] The reaction is typically performed using hydroxylamine hydrochloride (NH₂OH·HCl); a mild base like pyridine may be added to neutralize the liberated HCl, which drives the equilibrium towards the product.[3]
The stereochemistry of the resulting oxime is a critical aspect. For isatin-3-oximes, the (Z)-isomer is generally the thermodynamically more stable and preferred product.[12][13] This stereoselectivity is crucial for the compound's subsequent biological activity and molecular interactions. The structure and stereochemistry have been unequivocally confirmed by X-ray crystallography.[14]
Caption: Simplified oximation reaction mechanism.
Experimental Protocol: Oximation of N-Methylisatin
This protocol is adapted from established procedures for the oximation of isatin derivatives.[3][14]
-
Dissolution: Dissolve 1-methylindoline-2,3-dione (1.0 eq.) in methanol or ethanol (approx. 20 mL per 1.0 mmol).
-
Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq.) in a minimal amount of the same solvent. Add this solution to the N-methylisatin solution.
-
Base Addition (Optional but Recommended): Add pyridine (1.5 eq.) to the reaction mixture to act as a base.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) for 4 hours.[3] The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If not, the volume can be reduced under vacuum to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. To purify, the crude product can be washed thoroughly with cold ethanol or recrystallized from a suitable solvent like ethanol to yield the pure (Z)-3-(hydroxyimino)-1-methylindolin-2-one.[3]
Characterization of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one
-
Molecular Formula: C₉H₈N₂O₂[15]
-
Molecular Weight: 176.17 g/mol
-
Structure: The definitive structure, including the (Z)-configuration of the C=N double bond, has been confirmed by single-crystal X-ray diffraction analysis.[14]
Conclusion and Outlook
The synthesis of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one is a robust and high-yielding two-step process that is readily achievable in a standard laboratory setting. The pathway, beginning with the N-methylation of isatin followed by a stereoselective oximation, provides reliable access to this valuable heterocyclic compound. Given the extensive and diverse biological activities reported for isatin oximes, including potent anti-inflammatory and kinase inhibitory effects, this molecule represents a significant scaffold for the development of novel therapeutic agents.[3][4] The detailed protocols and mechanistic insights provided in this guide serve as a critical resource for researchers aiming to synthesize, modify, and explore the full therapeutic potential of this important chemical entity.
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